molecular formula C4H12Cl2N2O B1445804 3-(Aminomethyl)oxetan-3-amine dihydrochloride CAS No. 1609345-94-9

3-(Aminomethyl)oxetan-3-amine dihydrochloride

Cat. No.: B1445804
CAS No.: 1609345-94-9
M. Wt: 175.05 g/mol
InChI Key: UMVLEUYAOATFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)oxetan-3-amine dihydrochloride is a chemical compound with the molecular formula C4H11Cl2N2O. It is a derivative of oxetane, a four-membered cyclic ether, and contains two amine groups. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.

Scientific Research Applications

3-(Aminomethyl)oxetan-3-amine dihydrochloride is used in a wide range of scientific research applications:

  • Chemistry : It serves as a building block for the synthesis of more complex molecules.
  • Biology : The compound is used in the study of enzyme inhibitors and receptor ligands.
  • Medicine : It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
  • Industry : The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(Aminomethyl)oxetan-3-amine dihydrochloride plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as β-lactamase, which is involved in antibiotic resistance. The compound acts as an inhibitor of β-lactamase, thereby preventing the breakdown of β-lactam antibiotics and enhancing their efficacy . Additionally, this compound interacts with phosphatidylinositol-5-phosphate-4-kinase and phosphatidylinositol-3-kinase, which are involved in cell signaling pathways . These interactions suggest that the compound may modulate signaling pathways and influence cellular responses.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with phosphatidylinositol-5-phosphate-4-kinase and phosphatidylinositol-3-kinase suggests that it may modulate signaling pathways involved in cell growth, differentiation, and survival . Additionally, this compound has been observed to affect gene expression by altering the activity of transcription factors and other regulatory proteins. This can lead to changes in the expression of genes involved in cellular metabolism and other critical processes.

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of β-lactamase, inhibiting its activity and preventing the breakdown of β-lactam antibiotics . This inhibition enhances the efficacy of these antibiotics against resistant bacterial strains. Additionally, this compound interacts with phosphatidylinositol-5-phosphate-4-kinase and phosphatidylinositol-3-kinase, modulating their activity and influencing cell signaling pathways . These interactions can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of β-lactamase activity and modulation of cell signaling pathways . These effects are important for understanding the compound’s potential therapeutic applications and its stability in various environments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to inhibit β-lactamase activity and enhance the efficacy of β-lactam antibiotics without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . Additionally, this compound may affect metabolic flux by modulating the activity of enzymes involved in cellular metabolism . These interactions can influence the levels of metabolites and the overall metabolic state of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It may interact with binding proteins that facilitate its localization and accumulation in specific tissues . These interactions are important for understanding the compound’s bioavailability and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within cells, where it exerts its effects . For example, this compound may localize to the cytoplasm or nucleus, depending on the presence of specific targeting signals . These localization patterns are important for understanding the compound’s mechanism of action and its potential effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)oxetan-3-amine dihydrochloride typically involves the reaction of oxetane with formaldehyde and ammonia. The reaction is carried out under acidic conditions to facilitate the formation of the dihydrochloride salt. The general reaction scheme is as follows:

  • Oxetane + Formaldehyde + Ammonia → 3-(Aminomethyl)oxetan-3-amine
  • 3-(Aminomethyl)oxetan-3-amine + Hydrochloric Acid → this compound

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)oxetan-3-amine dihydrochloride undergoes various chemical reactions, including:

  • Oxidation : The amine groups can be oxidized to form corresponding nitro or nitroso compounds.
  • Reduction : The compound can be reduced to form primary amines.
  • Substitution : The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
  • Substitution : Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
  • Oxidation : Nitro or nitroso derivatives.
  • Reduction : Primary amines.
  • Substitution : Various substituted amines or amides.

Comparison with Similar Compounds

Similar Compounds:

  • 3-Aminooxetane
  • 3-(Hydroxymethyl)oxetan-3-amine
  • 3-(Methylamino)oxetan-3-amine

Uniqueness: 3-(Aminomethyl)oxetan-3-amine dihydrochloride is unique due to its dual amine functionality and the presence of the oxetane ring. This combination of structural features imparts distinct reactivity and biological activity compared to other similar compounds. The dihydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

3-(aminomethyl)oxetan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.2ClH/c5-1-4(6)2-7-3-4;;/h1-3,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVLEUYAOATFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

585 mg (2.07 mmol) of 3-(aminomethyl)-N,N-dibenzyloxetane-3-amine [synthesis described in: US2008/103183 A1, 2008; p. 48] were initially charged in ethanol (29.2 ml), and 441 mg (0.41 mmol) of 10% palladium on activated carbon and 6.3 ml (62.2 mmol) of cyclohexene were added. The reaction mixture was stirred under reflux for 8 h. Subsequently, the reaction mixture was filtered through a Millipore® filter and washed with methanol, and the filtrate was admixed with 2.6 ml (5.2 mmol) of 2 M hydrogen chloride in diethyl ether, concentrated and dried under high vacuum. This gave 423 mg (87% of theory, purity 75%) of the target compound.
Quantity
585 mg
Type
reactant
Reaction Step One
Quantity
29.2 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Quantity
441 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

585 mg (2.07 mmol) of 3-(aminomethyl)-N,N-dibenzyloxetane-3-amine [synthesis described in: US2008/103183 A1, 2008; p. 48] were initially charged in ethanol (29.2 ml), and 441 mg (0.41 mmol) of 10% palladium on activated carbon and 6.3 ml (62.2 mmol) of cyclohexene were added. The reaction mixture was stirred under reflux for 8 h. The mixture was then filtered through a Millipore® filter, the filter cake was washed with methanol, 2.6 ml (5.2 mmol) of 2 M hydrogen chloride in diethyl ether were added to the filtrate and the mixture was concentrated and dried under high vacuum. This gave 423 mg (87% of theory, purity 75%) of the target compound.
Quantity
585 mg
Type
reactant
Reaction Step One
Quantity
29.2 mL
Type
solvent
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Quantity
441 mg
Type
catalyst
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)oxetan-3-amine dihydrochloride
Reactant of Route 2
3-(Aminomethyl)oxetan-3-amine dihydrochloride
Reactant of Route 3
3-(Aminomethyl)oxetan-3-amine dihydrochloride
Reactant of Route 4
3-(Aminomethyl)oxetan-3-amine dihydrochloride
Reactant of Route 5
3-(Aminomethyl)oxetan-3-amine dihydrochloride
Reactant of Route 6
3-(Aminomethyl)oxetan-3-amine dihydrochloride

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